molecular formula C10H10N2O B13623678 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile

1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile

Cat. No.: B13623678
M. Wt: 174.20 g/mol
InChI Key: DDQXLPYQOIAQRD-UHFFFAOYSA-N
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Description

1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group with amino and hydroxy substituents, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable phenyl precursor. One common method includes the reaction of 3-amino-4-hydroxybenzaldehyde with a cyclopropane derivative under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic media.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of suitable catalysts or under thermal conditions.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Conversion to an amine derivative.

    Substitution: Formation of various substituted phenylcyclopropane derivatives.

Scientific Research Applications

1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The nitrile group can also participate in interactions with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

    1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.

Uniqueness: 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, hydroxy, and nitrile groups in a cyclopropane framework provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(3-amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-10(3-4-10)7-1-2-9(13)8(12)5-7/h1-2,5,13H,3-4,12H2

InChI Key

DDQXLPYQOIAQRD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)O)N

Origin of Product

United States

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